molecular formula Cl3HSi<br>HSiCl3<br>SiHCl3 B8805176 Trichlorosilane

Trichlorosilane

Cat. No. B8805176
M. Wt: 135.45 g/mol
InChI Key: ZDHXKXAHOVTTAH-UHFFFAOYSA-N
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Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.30 g (1.5 mmol) of tri-n-butylphosphine, 1.18 g (7.5 mmol) of 1-bromo-3-chloropropane, and 10.2 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 18 hrs. The resulting mixture was distilled to give 1.1 g of 1,3-bis(trichlorosily)propane (bp; 104° C./12.5 mmHg, yield; 48%), 0.3 g of 3-bromopropyl)trichlorosilane (yield; 21%), and 0.2 g of 3-(chloropropyl)trichlorosilane (bp; 88-90° C./12.5 mmHg, yield; 11%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](P(CCCC)CCCC)[CH2:2][CH2:3]C.BrCCCCl.[Cl:19][SiH:20]([Cl:22])[Cl:21]>>[Cl:19][Si:20]([Cl:22])([Cl:21])[CH2:1][CH2:2][CH2:3][Si:20]([Cl:22])([Cl:21])[Cl:19].[Cl:19][SiH:20]([Cl:22])[Cl:21]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
1.18 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
10.2 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](CCC[Si](Cl)(Cl)Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 235.8%
Name
Type
product
Smiles
Cl[SiH](Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 21%
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.30 g (1.5 mmol) of tri-n-butylphosphine, 1.18 g (7.5 mmol) of 1-bromo-3-chloropropane, and 10.2 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 18 hrs. The resulting mixture was distilled to give 1.1 g of 1,3-bis(trichlorosily)propane (bp; 104° C./12.5 mmHg, yield; 48%), 0.3 g of 3-bromopropyl)trichlorosilane (yield; 21%), and 0.2 g of 3-(chloropropyl)trichlorosilane (bp; 88-90° C./12.5 mmHg, yield; 11%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](P(CCCC)CCCC)[CH2:2][CH2:3]C.BrCCCCl.[Cl:19][SiH:20]([Cl:22])[Cl:21]>>[Cl:19][Si:20]([Cl:22])([Cl:21])[CH2:1][CH2:2][CH2:3][Si:20]([Cl:22])([Cl:21])[Cl:19].[Cl:19][SiH:20]([Cl:22])[Cl:21]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
1.18 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
10.2 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](CCC[Si](Cl)(Cl)Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 235.8%
Name
Type
product
Smiles
Cl[SiH](Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 21%
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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